2-(Naphthalen-1-yl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the naphthalene group could be introduced through a Friedel-Crafts acylation or alkylation. The pyridazine ring could be synthesized through the reaction of a 1,2-diketone with hydrazine. The azetidine ring could be formed through a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The naphthalene group is planar due to the conjugated pi system of the benzene rings. The pyridazine and azetidine rings would add additional complexity to the structure .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The naphthalene group could undergo electrophilic aromatic substitution reactions. The pyridazine ring could undergo reactions at the nitrogen atoms, such as alkylation or acylation. The azetidine ring could be opened under acidic or basic conditions .Scientific Research Applications
Anticonvulsant Activity
Research has shown that certain naphthalene derivatives, such as naphthalen-2-yl acetate, demonstrate potential as anticonvulsant agents. These compounds, including 1-(2-naphthyl)-2-bromoethanone, have been tested for their ability to delay strychnine-induced seizures, showing a significant delay in the onset of convulsion and prolongation of survival time, similar to phenobarbital (Ghareb et al., 2017).
Antioxidant Activity
Some naphthalene derivatives, including 2-Methyl-4-(1-(naphthalen-2-yl)ethylidene)oxazol-5(4H)-one, have demonstrated promising antioxidant activity. These compounds have been evaluated using the 1,1-diphenyl-2,2-picryl hydrazyl free radical (DPPH) method, indicating potential applications in managing oxidative stress-related conditions (Taha, 2012).
Anticancer Activity
Naphthalene derivatives have shown significant inhibitory activity against various human cancer cell lines, including HCT-116, MCF-7, HepG2, and A549. Compounds like 6-(naphthalen-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile have been synthesized and tested for their cytotoxicity, revealing notable efficacy against these cell lines (Abdel-Rahman et al., 2021).
Antimicrobial Activity
Novel Schiff bases derived from naphthalene compounds have been synthesized and tested for antimicrobial activity against several pathogenic bacterial species. These include Staphylococcus aureus, Micrococcus luteus, Staphylococcus pyogenes, Bacillus subtilis, and E. coli, demonstrating good activity compared to positive controls like streptomycin (Al‐Janabi et al., 2020).
Antimitotic Properties
Azetidin-2-ones based on the 1-(3,4,5-trimethoxyphenyl)azetidin-2-one core, with different substituents including the naphthalen-1-yl group, have been described for their antimitotic properties. These compounds are potentially useful in cancer research and treatment (Twamley et al., 2020).
Anti-Venom Activity
Derivatives of naphthalene, specifically in the form of imidazopyridines like 1-(2-Methyl-8-naphthalen-1-yl-imidazo[1,2-α]pyridine-3-yl)-ethanone, have shown significant inhibitory activity against snake venom Phospholipase A2. This suggests potential applications in developing treatments against snake venom poisoning (Anilkumar et al., 2015).
Synthesis and Coordination Chemistry
The synthesis and coordination behavior of naphthalene derivatives like (naphthalen-1-ylmethyl)[2-(20-[2-[(naphthalen-1-ylmethyl)amino]ethyl]-3,6,9,17,20,23,29,30-octaazatricyclo[23.3.1.111,15]triaconta-1(29),11(30),12,14,25,27-hexaen-6-yl)ethyl]amine have been explored. These studies are crucial for understanding the chemical properties and potential applications of such compounds in various fields, including materials science and catalysis (Clares et al., 2004).
Future Directions
The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. It could potentially be used in the development of new pharmaceuticals, particularly if the pyridazine ring confers biological activity. Alternatively, if the compound exhibits interesting optical properties due to the naphthalene group, it could be used in the development of new materials for optoelectronic devices .
Properties
IUPAC Name |
2-naphthalen-1-yl-1-[3-(pyridazin-3-ylamino)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c24-19(11-15-7-3-6-14-5-1-2-8-17(14)15)23-12-16(13-23)21-18-9-4-10-20-22-18/h1-10,16H,11-13H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVDBPYOISRWHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=CC3=CC=CC=C32)NC4=NN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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